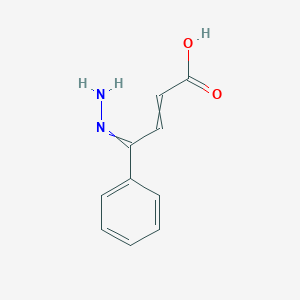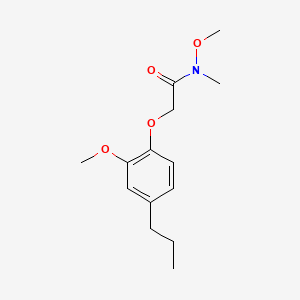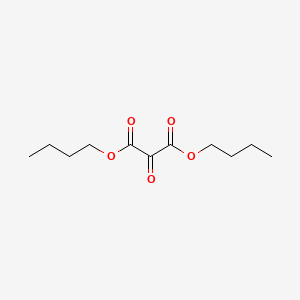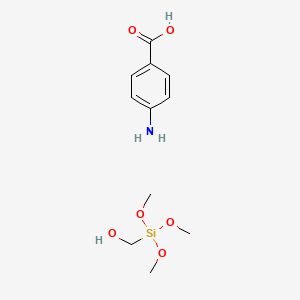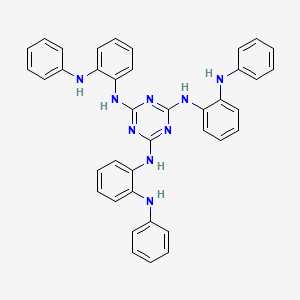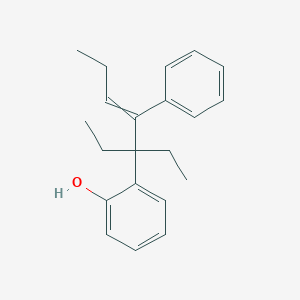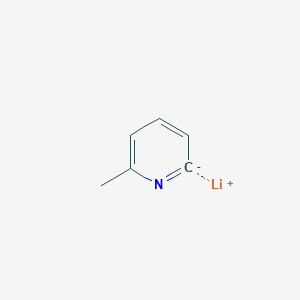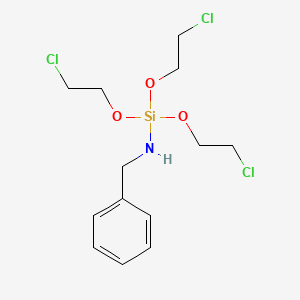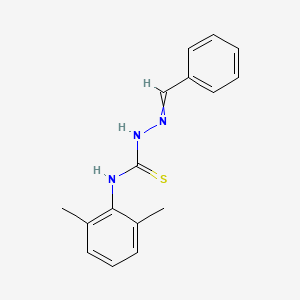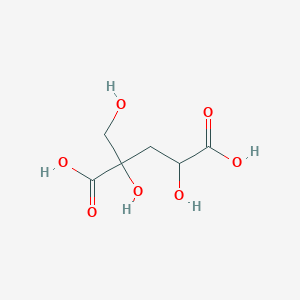![molecular formula C9H12O2Se B14345419 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol CAS No. 104692-96-8](/img/structure/B14345419.png)
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a 2-(methylselanyl)ethyl group and two hydroxyl groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:
Formation of the Electrophile: The electrophile is generated by reacting methylselanyl chloride with a suitable base.
Electrophilic Aromatic Substitution: The electrophile reacts with benzene-1,2-diol under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzene derivatives
科学的研究の応用
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the treatment of diseases related to oxidative stress.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylselanyl group can interact with thiol groups in proteins, potentially modulating their activity .
類似化合物との比較
Similar Compounds
- 4-Ethyl-1,2-benzenediol
- 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Uniqueness
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other benzene-1,2-diol derivatives. This group can enhance the compound’s reactivity and potential biological activity .
特性
CAS番号 |
104692-96-8 |
|---|---|
分子式 |
C9H12O2Se |
分子量 |
231.16 g/mol |
IUPAC名 |
4-(2-methylselanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O2Se/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
InChIキー |
OLKVLAAJAYMTLS-UHFFFAOYSA-N |
正規SMILES |
C[Se]CCC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



